![molecular formula C26H34O11 B13403233 Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate CAS No. 14908-00-0](/img/structure/B13403233.png)
Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
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Overview
Description
This compound is a highly functionalized pentacyclic molecule characterized by a fused dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene core. Key structural features include:
- Hydroxyl groups at positions 10, 15, and 14.
- Methyl substituents at positions 9 and 13.
- A 3-methylbutanoyloxy ester at position 3.
- Oxo groups at positions 4 and 11.
- A methyl carboxylate at position 15.
The pentacyclic scaffold suggests significant conformational rigidity, with ring puckering likely influenced by steric and electronic interactions between substituents . Its synthesis and structural determination rely on advanced crystallographic methods, such as the SHELX software suite for small-molecule refinement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of hydroxyl groups, and esterification. Common synthetic routes may involve:
Cyclization reactions: to form the pentacyclic structure.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Esterification reactions: to attach the 3-methylbutanoyloxy group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Temperature and pressure control: to maintain optimal conditions.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology
In biological research, it may be used to study the effects of hydroxyl and ester groups on biological activity.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related compounds highlights key differences in functional groups, ring systems, and biological implications:
Physicochemical Properties
- Ring Puckering and Conformation : The target compound’s pentacyclic system likely exhibits unique puckering parameters compared to smaller cyclic analogues. Cremer-Pople coordinates (e.g., amplitude $ q $ and phase $ \phi $) would quantify deviations from planarity, with steric bulk from methyl and ester groups influencing ring strain .
- Solubility: The absence of polar glycosyl groups (unlike the compound in ) reduces water solubility, while the 3-methylbutanoyloxy ester enhances lipophilicity.
- Thermal Stability: The dioxapentacyclo core may confer higher stability than the tricyclic 4-deoxynivalenol, which is prone to epoxy-ring opening under acidic conditions .
Methodological Considerations
- Crystallographic Analysis : The SHELX suite (particularly SHELXL) is indispensable for refining complex structures like the target compound, enabling precise determination of bond lengths and angles despite conformational complexity .
- Computational Modeling : Cremer-Pople puckering parameters facilitate comparative studies of ring systems, though heteroatoms (e.g., oxygen in the dioxapentacyclo core) require adjusted calculations .
Properties
CAS No. |
14908-00-0 |
---|---|
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C26H34O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10,12,14,17-21,29-31H,6-9H2,1-5H3 |
InChI Key |
LPZSTPCYWWRQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Origin of Product |
United States |
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